Cas no 15591-70-5 (Indole-3-butyric Acid Methyl Ester)

Indole-3-butyric Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-butanoicacid, methyl ester
- INDOLE-3-BUTYRIC ACID METHYL ESTER
- Methyl 4-(1H-indol-3-yl)butanoate
- methyl 4-(indol-3-yl)butyrate
- 4-Indol-3-yl-buttersaeure-methylester
- 4-indol-3-yl-butyric acid methyl ester
- AC1L38MU
- AC1Q5ZYG
- CTK4C8882
- methyl 1H-indole-3-butanoate
- methyl 4-(indole-3)butyrate
- methyl indole-3-butanoate
- methyl indole-3-butylate
- Methyl indole-3-butyrate
- NSC520394
- SureCN1358575
- SCHEMBL1358575
- Q63396472
- 15591-70-5
- CS-0206104
- UNII-768B8C88XT
- DTXSID90165990
- NSC-520394
- AKOS004117389
- NSC 520394
- NS00025066
- TS-00475
- EINECS 239-658-0
- 3-Indolebutanoic acid methyl ester
- EN300-761273
- Methyl ester of 3-Indolebutyric acid
- Methyl4-(1H-indol-3-yl)butanoate
- Methyl 4-(1H-indol-3-yl)butanoate #
- 3-(3-methoxycarbonylprop-1-yl)indole
- 1H-Indole-3-butanoic acid, methyl ester
- 768B8C88XT
- METHYL 3-INDOLEBUTYRATE
- 3-INDOLEBUTYRIC ACID METHYL ESTER
- Indole-3-butyric acid, methyl ester
- methyl 4-(3-indolyl)-butyrate
- Indole-3-butyric Acid Methyl Ester
-
- MDL: MFCD00087277
- インチ: InChI=1S/C13H15NO2/c1-16-13(15)8-4-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,4-5,8H2,1H3
- InChIKey: ZEJUFCOACOWDPP-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CCCC1=CNC2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 217.11035
- どういたいしつりょう: 217.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.157
- ふってん: 382.3°C at 760 mmHg
- フラッシュポイント: 185°C
- 屈折率: 1.594
- PSA: 42.09
- LogP: 2.66360
Indole-3-butyric Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM245090-5g |
Methyl 4-(1H-indol-3-yl)butanoate |
15591-70-5 | 95% | 5g |
$746 | 2021-08-04 | |
TRC | I577770-50mg |
Indole-3-butyric Acid Methyl Ester |
15591-70-5 | 50mg |
$ 138.00 | 2023-04-17 | ||
Enamine | EN300-761273-5.0g |
methyl 4-(1H-indol-3-yl)butanoate |
15591-70-5 | 95.0% | 5.0g |
$360.0 | 2025-02-24 | |
Enamine | EN300-761273-0.5g |
methyl 4-(1H-indol-3-yl)butanoate |
15591-70-5 | 95.0% | 0.5g |
$93.0 | 2025-02-24 | |
Enamine | EN300-761273-2.5g |
methyl 4-(1H-indol-3-yl)butanoate |
15591-70-5 | 95.0% | 2.5g |
$210.0 | 2025-02-24 | |
A2B Chem LLC | AA78007-50mg |
3-Indolebutyric acid methyl ester |
15591-70-5 | 95% | 50mg |
$65.00 | 2024-01-03 | |
Aaron | AR001P1F-500mg |
1H-Indole-3-butanoic acid, methyl ester |
15591-70-5 | 95% | 500mg |
$153.00 | 2025-01-21 | |
1PlusChem | 1P001OT3-100mg |
1H-Indole-3-butanoic acid, methyl ester |
15591-70-5 | 95% | 100mg |
$111.00 | 2023-12-21 | |
Aaron | AR001P1F-10g |
1H-Indole-3-butanoic acid, methyl ester |
15591-70-5 | 95% | 10g |
$933.00 | 2023-12-15 | |
1PlusChem | 1P001OT3-250mg |
1H-Indole-3-butanoic acid, methyl ester |
15591-70-5 | 98% | 250mg |
$72.00 | 2025-02-19 |
Indole-3-butyric Acid Methyl Ester 関連文献
-
Li-Yan Zeng,Yang Liu,Jiakun Han,Jinhong Chen,Shuwen Liu,Baomin Xi Org. Biomol. Chem. 2022 20 5230
-
Axel M. Schmidt,Peter Eilbracht Org. Biomol. Chem. 2005 3 2333
Indole-3-butyric Acid Methyl Esterに関する追加情報
Introduction to 1H-Indole-3-butanoic acid, methyl ester (CAS No. 15591-70-5)
1H-Indole-3-butanoic acid, methyl ester, identified by its Chemical Abstracts Service (CAS) number 15591-70-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of 1H-Indole-3-butanoic acid, methyl ester make it a valuable intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents.
The indole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. The butanoic acid side chain and the methyl ester functionality at the 3-position of the indole ring contribute to the unique chemical and pharmacological properties of this compound. These structural elements not only influence its reactivity in synthetic transformations but also play a crucial role in modulating its biological interactions.
In recent years, 1H-Indole-3-butanoic acid, methyl ester has been studied for its potential role in various pharmacological contexts. One of the most promising areas of research involves its application as a precursor in the synthesis of indole-based ligands for receptor binding studies. Indole derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The butyl moiety in 1H-Indole-3-butanoic acid, methyl ester provides a suitable platform for further functionalization, enabling the design of molecules with tailored binding affinities and selectivities.
Moreover, the methyl ester group offers flexibility in synthetic pathways, allowing for easy conversion into other functional groups such as carboxylic acids or amides through hydrolysis or amidation reactions. This adaptability makes 1H-Indole-3-butanoic acid, methyl ester a versatile building block for medicinal chemists seeking to develop novel compounds with improved pharmacokinetic profiles.
Recent advancements in computational chemistry have further highlighted the significance of 1H-Indole-3-butanoic acid, methyl ester as a key intermediate. Molecular modeling studies have demonstrated that modifications at the 3-position of the indole ring can significantly alter the binding affinity and selectivity of indole-based ligands towards target proteins. This has spurred interest in exploring derivatives of 1H-Indole-3-butanoic acid, methyl ester as potential lead compounds for drug discovery initiatives.
The compound's utility extends beyond academic research; it has also been explored in industrial settings for the development of agrochemicals and specialty chemicals. The indole moiety is particularly relevant in this context due to its presence in numerous natural products with biological activity. Companies specializing in fine chemical synthesis have incorporated 1H-Indole-3-butanoic acid, methyl ester into their catalogues as a high-quality intermediate for custom synthesis projects.
In terms of synthetic methodologies, 1H-Indole-3-butanoic acid, methyl ester can be synthesized through multiple routes depending on the desired purity and scale of production. Common approaches include Friedel-Crafts acylation followed by reduction and methylation, or direct esterification of 1H-indole-3-carboxylic acid. Advances in green chemistry have also led to the development of more environmentally friendly synthetic protocols, emphasizing catalytic methods and solvent-free reactions to minimize waste generation.
The pharmacological profile of 1H-Indole-3-butanoic acid, methyl ester continues to be an area of active investigation. Preclinical studies have suggested that derivatives of this compound may exhibit anti-inflammatory, analgesic, and neuroprotective properties. These findings are particularly intriguing given the well-documented biological activities associated with indole derivatives. Further research is warranted to fully elucidate the mechanisms through which these compounds exert their effects and to identify potential therapeutic applications.
As our understanding of molecular interactions evolves, so does our appreciation for compounds like 1H-Indole-3-butanoic acid, methyl ester. The integration of high-throughput screening technologies with traditional synthetic chemistry has accelerated the discovery process for novel bioactive molecules. This synergy between experimental and computational approaches has positioned 1H-Indole-3-butanoic acid, methyl ester as a cornerstone in modern drug discovery efforts.
In conclusion,1H-Indole-3-butanoic acid,methylester (CAS No. 15591 -70 -5) represents a multifaceted compound with broad applications across pharmaceutical research and industrial chemistry. Its structural versatility makes it an invaluable intermediate for synthesizing complex molecules with potential therapeutic benefits. As ongoing research continues to uncover new applications for this compound,it is likely that its importance will only grow withinthe chemicaland pharmaceutical communities.
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